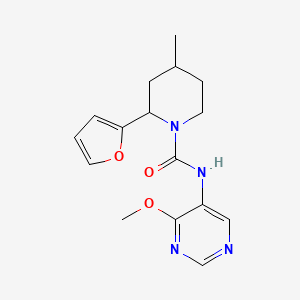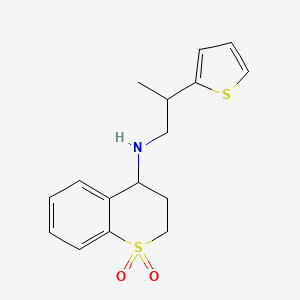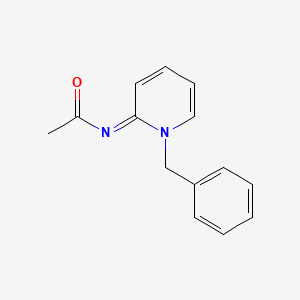![molecular formula C11H15BrN2O3S B7663844 (2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMS-986142 and belongs to the class of compounds known as Janus kinase inhibitors.
Mécanisme D'action
BMS-986142 works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation. By blocking the activity of Janus kinases, BMS-986142 reduces the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a number of biochemical and physiological effects. In preclinical studies, BMS-986142 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMS-986142 in lab experiments is its high specificity for Janus kinases, which reduces the risk of off-target effects. Additionally, BMS-986142 has been shown to have good oral bioavailability, making it suitable for use in animal studies. However, one limitation of using BMS-986142 is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for the study of BMS-986142. One area of research is the development of more potent and selective Janus kinase inhibitors. Another area of research is the investigation of the potential use of BMS-986142 in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of BMS-986142 in humans.
Méthodes De Synthèse
The synthesis of BMS-986142 involves a multi-step process that begins with the reaction between 4-bromo-2-methylphenylamine and 2-methylpropanoyl chloride. The resulting intermediate is then reacted with N-methylpiperazine to form the final product, BMS-986142. The synthesis method has been optimized to produce high yields of pure BMS-986142, making it suitable for use in scientific research.
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation. BMS-986142 has also been shown to have potential in treating certain types of cancer, such as leukemia and lymphoma.
Propriétés
IUPAC Name |
(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-7-6-9(12)4-5-10(7)18(16,17)14-8(2)11(15)13-3/h4-6,8,14H,1-3H3,(H,13,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUALOFAOBUAHN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N[C@H](C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methylamino]-1-methylpyrazole-4-carboxamide](/img/structure/B7663767.png)
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7663795.png)
![2-Ethyl-6-[4-(2-methylpropoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7663800.png)
![1-[5-[[5-(3-Fluoro-2-methylphenyl)furan-2-yl]methylamino]-2-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B7663808.png)


![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![Methyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-methylbenzoate](/img/structure/B7663850.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)

